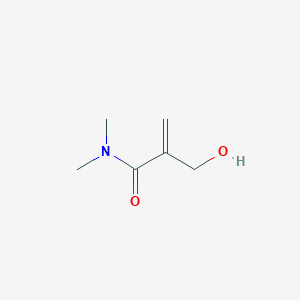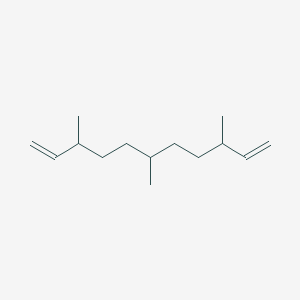
3,6,9-Trimethylundeca-1,10-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9-Trimethylundeca-1,10-diene is an organic compound with the molecular formula C14H26. It is a diene, meaning it contains two double bonds, and is characterized by the presence of three methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethylundeca-1,10-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 3,6,9-trimethylundeca-1,10-diyne. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions to ensure selective hydrogenation of the triple bonds to double bonds without affecting the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using similar hydrogenation techniques. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the desired product.
化学反応の分析
Types of Reactions
3,6,9-Trimethylundeca-1,10-diene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
3,6,9-Trimethylundeca-1,10-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,6,9-Trimethylundeca-1,10-diene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products. The presence of methyl groups can influence the stability and reactivity of these intermediates.
類似化合物との比較
Similar Compounds
2,6,10-Trimethylundeca-1,3-diene: Another diene with a similar structure but different positions of double bonds.
3-Ethyl-2,6,10-trimethylundecane: A saturated hydrocarbon with a similar carbon skeleton but no double bonds.
2,6,10-Trimethylundeca-5,9-dienal: An aldehyde derivative with similar methyl group positioning.
Uniqueness
3,6,9-Trimethylundeca-1,10-diene is unique due to the specific positioning of its double bonds and methyl groups, which confer distinct reactivity and stability compared to its analogs. This makes it a valuable compound for studying various chemical reactions and for use in specialized applications.
特性
CAS番号 |
879491-88-0 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC名 |
3,6,9-trimethylundeca-1,10-diene |
InChI |
InChI=1S/C14H26/c1-6-12(3)8-10-14(5)11-9-13(4)7-2/h6-7,12-14H,1-2,8-11H2,3-5H3 |
InChIキー |
NZJMLLJPTFTCEM-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(C)C=C)CCC(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)

![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
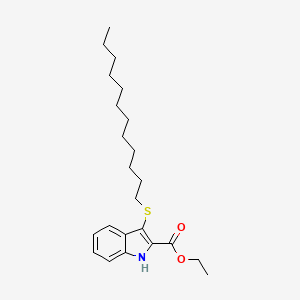
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
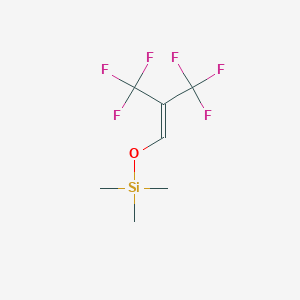
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
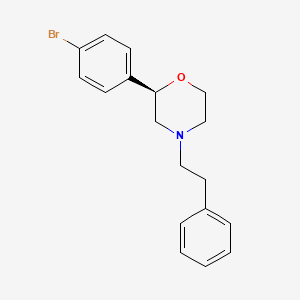
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)

